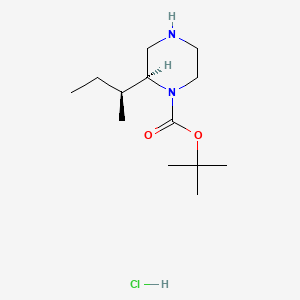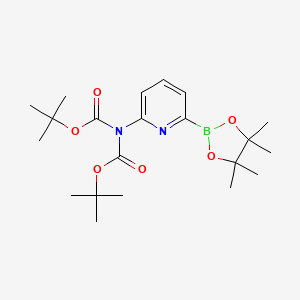![molecular formula C19H28N2O2 B571870 Tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate CAS No. 1206969-43-8](/img/structure/B571870.png)
Tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate is a complex organic compound with the molecular formula C19H28N2O2. It is a member of the diazaspiro family, characterized by a spirocyclic structure that includes nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate with benzyl bromide under basic conditions to introduce the benzyl group . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce any present carbonyl groups.
Substitution: Nucleophilic substitution reactions are common, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Bases like potassium carbonate or sodium hydride are often used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzyl alcohol or benzaldehyde derivatives, while reduction could produce various reduced spirocyclic compounds .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique spirocyclic structure makes it useful in the development of novel materials with specific mechanical or electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding
Wirkmechanismus
The mechanism of action of tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in neurological pathways. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate: Lacks the benzyl group, making it less hydrophobic and potentially altering its biological activity.
Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate: Differs in the position of the diazaspiro ring, which can affect its chemical reactivity and interaction with biological targets.
Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: Used in the synthesis of kinase inhibitors, highlighting its utility in medicinal chemistry.
Uniqueness
The presence of the benzyl group in tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate enhances its hydrophobicity and may improve its ability to cross biological membranes. This structural feature can make it more effective in certain therapeutic applications compared to its analogs .
Eigenschaften
IUPAC Name |
tert-butyl 2-benzyl-2,8-diazaspiro[3.5]nonane-8-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)21-11-7-10-19(15-21)13-20(14-19)12-16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDMXAWIOLJMAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CN(C2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676486 |
Source


|
| Record name | tert-Butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206969-43-8 |
Source


|
| Record name | tert-Butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Chloro-2-methylfuro[3,2-d]pyrimidine](/img/structure/B571797.png)
![4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B571798.png)


![2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 7-methyl-3-oxo-, phenylmethyl ester, (5R,7S)-rel-](/img/structure/B571802.png)
![3-Methyl-2-[2'-(methylsulfonyl)-4-biphenylyl]-5-(trifluoromethyl) quinoxaline](/img/structure/B571807.png)

